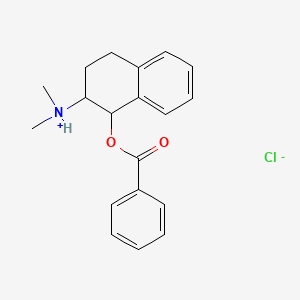![molecular formula C20H24ClNO3 B13738987 diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride CAS No. 27929-89-1](/img/structure/B13738987.png)
diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is a chemical compound with the molecular formula C20H24ClNO3 and a molecular weight of 361.862 g/mol. It is known for its unique structure, which includes a fluorene moiety and a quaternary ammonium group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 9-hydroxyfluorene-9-carbonyl chloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene oxide to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery applications.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, influencing their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;bromide
- Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;iodide
Uniqueness
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is unique due to its specific chloride ion, which influences its solubility and reactivity compared to its bromide and iodide counterparts. This uniqueness makes it suitable for particular applications where chloride ions are preferred.
Propiedades
Número CAS |
27929-89-1 |
|---|---|
Fórmula molecular |
C20H24ClNO3 |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO3.ClH/c1-3-21(4-2)13-14-24-19(22)20(23)17-11-7-5-9-15(17)16-10-6-8-12-18(16)20;/h5-12,23H,3-4,13-14H2,1-2H3;1H |
Clave InChI |
ACUALSMYKRGSLK-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


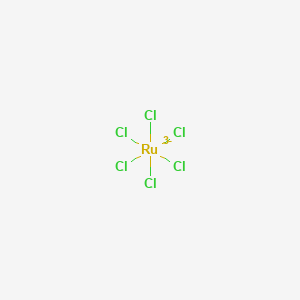

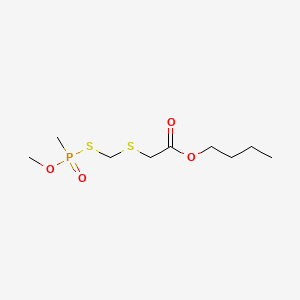
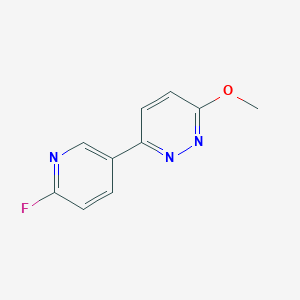
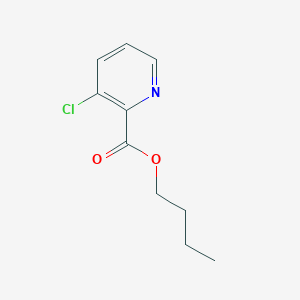
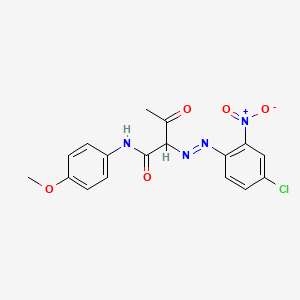
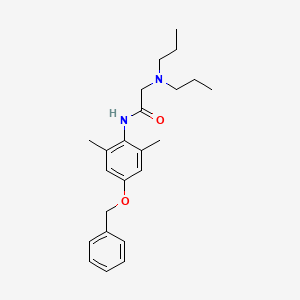
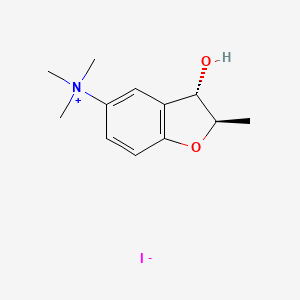
![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
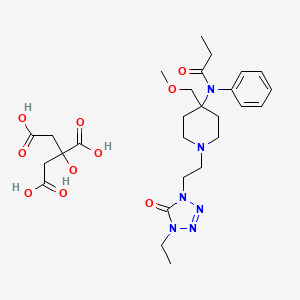
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)

